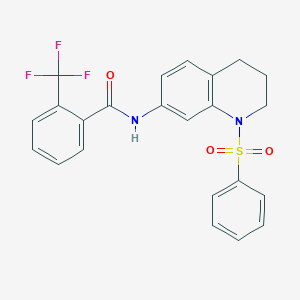

N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-(trifluoromethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

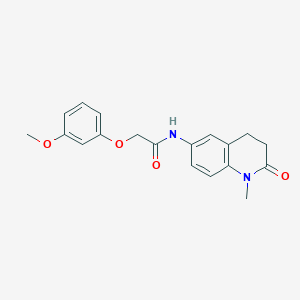

This compound is a complex organic molecule that contains a phenylsulfonyl group, a tetrahydroquinoline group, and a trifluoromethylbenzamide group . These groups are common in many pharmaceuticals and agrochemicals .

Synthesis Analysis

While specific synthesis methods for this compound are not available, trifluoromethyl groups are often introduced into molecules through radical trifluoromethylation . Additionally, N- (trifluoromethyl)phenyl substituted pyrazole derivatives have been synthesized as antimicrobial agents .Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The trifluoromethyl group would add a degree of electron-withdrawing character, which could influence the compound’s reactivity .Chemical Reactions Analysis

Trifluoromethyl groups are known to participate in various chemical reactions, often involving carbon-centered radical intermediates . The exact reactions this compound would undergo would depend on the specific conditions and reagents present.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. Trifluoromethyl groups, for instance, are known to increase the lipophilicity of compounds, which can affect their absorption and distribution in biological systems .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Research has explored the synthesis of tetrahydroquinoline derivatives through Pummerer-type cyclization, highlighting the role of boron trifluoride diethyl etherate in enhancing cyclization yields. This method provides an efficient route for synthesizing compounds with potential pharmacological activities (Saitoh et al., 2001).

- Another study presented a novel synthesis approach for 1,2,3,4-tetrahydroquinolines utilizing Pummerer-type reaction of N-Aryl-N-[(phenylsulfinyl)propyl]formamide, offering insights into the structural influence on cyclization efficiency (Toda, Sakagami, & Sano, 1999).

Biological Activities and Applications

- A series of 1-arylsulfonyl-6-(N-hydroxyacrylamide)tetrahydroquinolines have been identified as potent histone deacetylase (HDAC) inhibitors with significant cytotoxicity against prostate cancer cells, underscoring their potential as therapeutic agents for cancer treatment (Liu et al., 2015).

- Research on 3-hydroxymethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinoline derivatives has demonstrated significant inhibitory potency against phenylethanolamine N-methyltransferase (PNMT), offering insights into developing selective inhibitors for therapeutic purposes (Grunewald, Romero, & Criscione, 2005).

Mecanismo De Acción

Target of Action

The primary targets of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(trifluoromethyl)benzamide are two enzymes involved in bacterial membrane synthesis: D-glutamic acid-adding enzyme (MurD) and N-acetylglucosamine-1-phophate-uridyltransferase (GlmU) .

Mode of Action

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(trifluoromethyl)benzamide interacts with its targets, MurD and GlmU, by binding to their active sites. This binding inhibits the normal function of these enzymes, disrupting the synthesis of bacterial membranes .

Biochemical Pathways

The inhibition of MurD and GlmU enzymes by N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(trifluoromethyl)benzamide affects the biochemical pathway responsible for the synthesis of peptidoglycan, a major component of bacterial cell walls. This disruption leads to the weakening of the bacterial cell wall, making the bacteria more susceptible to osmotic pressure and eventually leading to cell death .

Pharmacokinetics

The presence of the trifluoromethyl group in the compound suggests that it may have good bioavailability and metabolic stability .

Result of Action

The result of the action of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(trifluoromethyl)benzamide is the death of bacterial cells. By inhibiting the function of key enzymes involved in bacterial cell wall synthesis, the compound weakens the cell wall, leading to cell lysis and death .

Action Environment

The efficacy and stability of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(trifluoromethyl)benzamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability. Additionally, the presence of other substances, such as proteins or lipids, can potentially interact with the compound and affect its activity .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(trifluoromethyl)benzamide has been found to interact with various biomolecules. It has been reported to exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria . The compound’s activity is believed to be due to its interaction with specific molecular targets, with GlmU (N-acetylglucosamine-1-phophate-uridyltransferase), an enzyme involved in bacterial membrane synthesis, being a highly feasible one .

Cellular Effects

The effects of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(trifluoromethyl)benzamide on cells have been primarily studied in the context of its antimicrobial activity. The compound has been observed to cause significant disruption to bacterial cell membranes . This disruption is likely a key factor in the compound’s antimicrobial activity.

Molecular Mechanism

The molecular mechanism of action of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(trifluoromethyl)benzamide involves its interaction with specific enzymes in bacterial cells. As mentioned earlier, the compound is believed to interact with the enzyme GlmU, which plays a crucial role in bacterial membrane synthesis . By inhibiting this enzyme, the compound disrupts the normal function of the bacterial cell, leading to its antimicrobial effect.

Propiedades

IUPAC Name |

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19F3N2O3S/c24-23(25,26)20-11-5-4-10-19(20)22(29)27-17-13-12-16-7-6-14-28(21(16)15-17)32(30,31)18-8-2-1-3-9-18/h1-5,8-13,15H,6-7,14H2,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDPCZLNSWBJYEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3C(F)(F)F)N(C1)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19F3N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-methoxyphenyl)-5-((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2716366.png)

![8-(3-((2-methoxyphenyl)amino)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2716367.png)

![Tert-butyl 1-[1-(2-chloropropanoyl)piperidin-4-yl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B2716371.png)

![4-[2-(3,4-Dimethoxy-phenyl)-ethylcarbamoyl]-butyric acid](/img/structure/B2716382.png)

![4,7-Dimethyl-6-(4-methylphenyl)-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)